REACTION_CXSMILES
|
[OH-:1].[Na+:2].CO.[CH:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]([P:17]([OH:20])([OH:19])=[O:18])([P:13]([OH:16])([OH:15])=[O:14])[OH:12])[CH:6]=1>O>[CH:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]([P:13]([O-:16])([OH:15])=[O:14])([P:17]([O-:19])([OH:20])=[O:18])[OH:12])[CH:6]=1.[OH2:1].[OH2:12].[OH2:12].[OH2:12].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for additional 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Further cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].CO.[CH:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]([P:17]([OH:20])([OH:19])=[O:18])([P:13]([OH:16])([OH:15])=[O:14])[OH:12])[CH:6]=1>O>[CH:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]([P:13]([O-:16])([OH:15])=[O:14])([P:17]([O-:19])([OH:20])=[O:18])[OH:12])[CH:6]=1.[OH2:1].[OH2:12].[OH2:12].[OH2:12].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for additional 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Further cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |